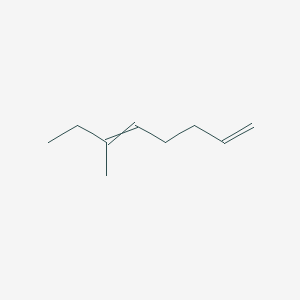

6-Methylocta-1,5-diene

Description

Foundational Aspects and Historical Context of Non-Conjugated Dienes in Organic Chemistry

Non-conjugated dienes are characterized by the presence of two double bonds separated by at least one sp³-hybridized carbon atom. This structural arrangement means that the π systems of the double bonds are electronically isolated from each other. researchgate.net Consequently, their reactivity often resembles that of simple alkenes, with each double bond reacting independently. researchgate.net

Historically, the study of dienes has been pivotal in the development of fundamental concepts in organic chemistry, including the understanding of resonance and electronic delocalization in conjugated systems. The contrasting behavior of non-conjugated dienes has served to highlight the unique stability and reactivity conferred by conjugation. Research into non-conjugated dienes has been crucial for developing a comprehensive understanding of the structure-reactivity relationships in unsaturated hydrocarbons.

Methodologies for the synthesis of 1,5-dienes are varied and include transition metal-catalyzed reactions, such as palladium-catalyzed homoallyl- and homopropargyl-alkenyl coupling, which have proven to be versatile and highly regio- and stereoselective. rsc.org

Significance of Olefinic Compounds, Specifically 6-Methylocta-1,5-diene, in Contemporary Chemical Science

Olefinic compounds, or alkenes, are fundamental building blocks in modern chemical synthesis due to the versatile reactivity of the carbon-carbon double bond. They serve as precursors to a vast array of functional groups and are central to many industrial processes, including polymerization and the synthesis of fine chemicals.

Specific information regarding the significance and application of this compound in contemporary chemical science is not extensively documented in publicly available research. However, based on its structure as a non-conjugated diene, it can be inferred that it could serve as a substrate in various organic transformations. The presence of two independent reactive sites allows for the potential for selective functionalization or the construction of more complex molecular architectures.

While detailed research findings on this compound are scarce, its basic chemical properties have been cataloged.

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₆ |

| Molecular Weight | 124.22 g/mol |

| Canonical SMILES | C=CCCC(C)=CCC |

Data sourced from PubChem. beilstein-journals.org

Further investigation into the synthesis, reactivity, and potential applications of this compound is required to fully elucidate its role in chemical science. The following table outlines some of the computed properties of its isomer, (5E)-5-methylocta-1,5-diene, which can provide some insight into the general characteristics of this class of compounds.

Table 2: Computed Properties of (5E)-5-methylocta-1,5-diene

| Property | Value |

| IUPAC Name | (5E)-5-methylocta-1,5-diene |

| Molecular Formula | C₉H₁₆ |

| Molecular Weight | 124.22 g/mol |

| XLogP3-AA (Hydrophobicity) | 3.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 4 |

| Exact Mass | 124.125200510 |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 9 |

| Complexity | 98.6 |

Data sourced from PubChem. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

52428-73-6 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

6-methylocta-1,5-diene |

InChI |

InChI=1S/C9H16/c1-4-6-7-8-9(3)5-2/h4,8H,1,5-7H2,2-3H3 |

InChI Key |

VLBCYLMKVRFERM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CCCC=C)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methylocta 1,5 Diene and Its Structural Analogues

Direct Synthesis Strategies for 6-Methylocta-1,5-diene

While specific literature detailing the direct synthesis of this compound is limited, its structural analogues provide insight into plausible synthetic routes. For instance, the closely related compound 7-methyl-1,6-octadiene (B1581185) is reportedly synthesized through methods such as the catalytic dimerization of isoprene (B109036) or the isomerization of β-myrcene. These approaches suggest that tailored catalytic processes using simple olefin precursors could be a viable strategy.

Plausible laboratory-scale syntheses could also be designed based on fundamental carbon-carbon bond-forming reactions. For example, a Grignard reaction between 4-methylpent-3-en-1-ylmagnesium bromide and allyl bromide could theoretically construct the carbon skeleton, followed by any necessary purification. Another classic approach is the Wittig reaction, where an appropriate phosphorus ylide could be reacted with an unsaturated aldehyde to form one of the double bonds in the target structure.

Construction of Related Diene Skeletons

The synthesis of dienes, in general, is a well-explored field, with numerous methods available for constructing both conjugated and non-conjugated systems. These foundational techniques are directly applicable to the synthesis of complex structures like this compound.

Dehydrohalogenation Reactions in Diene Formation

Dehydrohalogenation is a classic elimination reaction used to create alkenes from alkyl halides. orgoreview.com By using a substrate containing two halogen atoms (a dihalide), a double dehydrohalogenation can be induced to form a diene. The reaction typically proceeds via an E2 mechanism, which requires a strong base and involves the anti-coplanar arrangement of a hydrogen atom and the leaving halogen group.

The choice of base is critical and can influence the regioselectivity of the double bond formation, leading to either the Zaitsev (more substituted) or Hofmann (less substituted) product. Bulky bases, such as potassium tert-butoxide, tend to favor the formation of the less sterically hindered Hofmann product.

| Base | Type | Typical Product |

| Sodium Hydroxide (NaOH) | Strong, Unhindered | Zaitsev (more substituted) |

| Potassium Ethoxide (KOEt) | Strong, Unhindered | Zaitsev (more substituted) |

| Potassium tert-Butoxide (t-BuOK) | Strong, Bulky | Hofmann (less substituted) |

| Diazabicycloundecene (DBU) | Non-nucleophilic, Strong | Zaitsev (more substituted) |

Catalytic Processes for Alkene and Diene Synthesis, including Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the stereoselective synthesis of dienes. nih.gov These methods allow for the precise construction of carbon-carbon bonds between various organic fragments. Common strategies include the Heck, Stille, and Suzuki reactions, which can be adapted to produce conjugated, isolated (skipped), and cumulated dienes. orgoreview.com

The Heck reaction couples an alkenyl halide with an alkene in the presence of a palladium catalyst to form a new, more substituted alkene. orgoreview.com By carefully selecting the substrates, this method can be used to build a diene framework. Similarly, the Stille coupling utilizes an organotin compound, while the Suzuki coupling employs an organoboron species, both reacting with an organohalide. orgoreview.comorganic-chemistry.org These reactions are prized for their high functional group tolerance and stereoselectivity. organic-chemistry.org

More recently, catalysts based on less expensive first-row transition metals like iron have been developed. For example, iron-catalyzed cross-coupling of α-allenyl esters with Grignard reagents provides a practical and rapid route to a variety of substituted 1,3-dienes under mild conditions. acs.org

Selected Catalytic Cross-Coupling Reactions for Diene Synthesis

| Reaction Name | Catalyst (Typical) | Coupling Partners | Diene Type (Typical) |

|---|---|---|---|

| Heck Reaction | Pd complexes | Alkenyl halide + Alkene | Conjugated |

| Stille Coupling | Pd complexes | Organotin + Alkenyl halide | Conjugated or Isolated |

| Suzuki Coupling | Pd complexes | Organoboron + Alkenyl halide | Conjugated |

| Iron-Catalyzed Coupling | Fe(acac)₃ | α-Allenyl ester + Grignard reagent | 1,3-Dienes |

Syntheses from Simpler Alkene Precursors

Dienes can be constructed by elaborating on simpler alkene starting materials. Olefin metathesis, for instance, is a powerful reaction that redistributes fragments of alkenes by scission and regeneration of carbon-carbon double bonds, typically using ruthenium or molybdenum catalysts. Enyne metathesis, a variant, can directly form 1,3-dienes from an alkene and an alkyne. nih.gov

Another strategy is the catalytic functionalization of existing alkenes or dienes. Low-valent iron catalysts can facilitate the selective 1,4-hydrovinylation or hydroboration of 1,3-dienes, transforming them into new 1,4-dienes or versatile allylboronic esters, respectively. acs.orgnih.govharvard.edu Additionally, dual catalytic systems have been developed that combine alkene isomerization with another reaction. For example, a ruthenium catalyst can isomerize a "skipped" 1,4- or 1,5-diene into a conjugated diene in situ, which then acts as a pronucleophile for enantioselective C-H allylation of an alcohol. nih.govacs.org

Isomerization of Non-Conjugated Dienes

The positional arrangement of double bonds within a diene skeleton can be altered through catalytic isomerization. This process can be used to convert a less stable, non-conjugated diene into a more stable conjugated system or to migrate double bonds along a carbon chain to a desired position.

Ruthenium, cobalt, and iron catalysts have all been shown to promote such isomerizations. nih.govresearchgate.net For example, ruthenium hydrides can promote the positional isomerization of 1,3-dienes to form more highly substituted, thermodynamically favored 1,3-dienes. nih.gov The mechanism often involves the formation of a metal-hydride species that adds across a double bond (hydrometalation) and is followed by the elimination of the metal at a different position (β-hydride elimination), effectively "walking" the double bond along the chain. nih.gov Some cobalt-based systems have been shown to mediate the rearrangement of 1,3-disubstituted-1,3-dienes into 1,1,4-trisubstituted-1,3-dienes via a hydrogen atom transfer (HAT) mechanism. acs.org

Emerging Synthetic Strategies for Diene Systems

The field of organic synthesis is continuously evolving, with new methods offering improved efficiency, selectivity, and sustainability. Recent advances in diene synthesis include:

C-H Activation: Palladium(II)-catalyzed sequential dehydrogenation of simple aliphatic acids has been developed as a one-step method to form diverse E,E-1,3-dienes. This strategy avoids the need for pre-functionalized starting materials by directly activating typically inert C-H bonds. nih.gov

Strain-Release Synthesis: The inherent ring strain of small, cyclic molecules like bicyclo[1.1.0]butanes (BCBs) can be harnessed as a driving force for chemical reactions. A rhodium-catalyzed reaction of BCBs with diazo compounds enables the highly stereoselective synthesis of skipped dienes under mild conditions. acs.org

Dual Catalysis: Complex transformations can be achieved by combining two distinct catalytic cycles in one pot. An example is the enantioselective synthesis of skipped dienes through an iridium-catalyzed allylic alkylation of phosphonates, followed by a Horner–Wadsworth–Emmons olefination. acs.org This two-step, one-pot protocol provides access to chiral dienes with high enantioselectivity. acs.org

Photoredox Catalysis: This emerging area uses light to drive chemical reactions, often under very mild conditions. It offers new pathways for C-C bond formation and has been applied to the synthesis of dienes, providing a greener alternative to some traditional transition-metal-catalyzed methods.

Photoredox-Initiated Radical Cationic Cycloadditions

Photoredox catalysis, utilizing visible light to initiate single-electron transfer (SET) processes, has revolutionized the field of radical chemistry. cjcatal.com In the context of dienes, this approach can initiate radical cationic cycloadditions, enabling the formation of cyclic and bicyclic systems that might be difficult to access through traditional thermal methods. nih.gov

The general mechanism involves the excitation of a photocatalyst by visible light, which then acts as a one-electron oxidant to generate a radical cation from an electron-rich diene. This highly reactive intermediate can then undergo cycloaddition with a suitable dienophile. A key advantage of this method is the ability to achieve electronically mismatched Diels-Alder reactions, where both the diene and dienophile are electron-rich.

While specific examples detailing the photoredox-initiated radical cationic cycloaddition of this compound are not prevalent in the literature, the aroylchlorination of 1,6-dienes via a photoredox catalytic atom-transfer radical cyclization process offers a relevant precedent. nih.gov This reaction proceeds through the formation of two new carbon-carbon bonds and one new carbon-chlorine bond in a single step under mild conditions. nih.gov

A proposed mechanism for a photoredox-catalyzed radical cascade annulation of a 1,6-enyne, which shares mechanistic features with diene cyclizations, involves the initial oxidation of a substrate to a radical cation, followed by a cascade of cyclization and radical trapping steps. nih.gov Such methodologies could be adapted for intramolecular cyclizations of functionalized derivatives of this compound to generate complex cyclic architectures.

Table 1: Examples of Photoredox-Catalyzed Reactions of Dienes and Related Systems

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 1,6-Dienes and Aroyl Chlorides | Visible Light, Photocatalyst | Aroylchlorinated cyclic products | Varies | nih.gov |

| 1,6-Enynes and 2,6-Lutidine N-oxide | Acridinium photocatalyst, blue LED | Cyclopropane-fused bicyclic compounds | Good | nih.gov |

| Electron-deficient 1,3-dienes and Carboxylic acids | PC-I, P(p-Anisoles)3, di-iso-butylamine, DCM/H2O, blue LEDs | 1,6-dicarbonyl compounds | Up to 96% | cjcatal.com |

This table presents data from reactions on analogous systems to illustrate the potential of the methodology.

Oxidative Cyclization Methods for Dienes

Oxidative cyclization represents a powerful strategy for the stereoselective synthesis of substituted tetrahydrofurans and other cyclic ethers from 1,5-dienes. researchgate.net These reactions are often catalyzed by transition metals such as osmium or ruthenium and proceed through the formation of a metal-oxo species that coordinates to the diene.

The general transformation involves the conversion of a 1,5-diene to a cyclic diol. The stereochemical outcome of the reaction is often highly controlled, leading to the formation of specific diastereomers. For instance, the osmium-catalyzed oxidative cyclization of 1,5-dienes can produce cis-tetrahydrofurans. researchgate.net

While a specific oxidative cyclization of this compound is not explicitly documented, the extensive research on the oxidative cyclization of other 1,5- and 1,6-dienes provides a strong basis for predicting its reactivity. researchgate.net The presence of the methyl group at the 6-position would likely influence the regioselectivity and stereoselectivity of the cyclization, potentially leading to the formation of a substituted tetrahydrofuran (B95107) with multiple stereocenters.

A study on the cyclization of methyl-substituted 6-heptenyl radicals, which are structurally related to intermediates in some oxidative cyclizations, revealed that both 6-exo and 7-endo cyclizations can occur, with the regioselectivity being influenced by the position of the methyl substituent. bohrium.com This suggests that the cyclization of this compound could also yield a mixture of five- and six-membered rings, depending on the reaction conditions and the catalyst employed.

Table 2: Examples of Oxidative Cyclization of Dienes

| Diene Substrate | Catalyst System | Product Type | Key Features | Reference |

| 1,5-Dienes | Catalytic OsO₄ | cis-Tetrahydrofurans | Formation of enantiopure products | researchgate.net |

| 1,5- and 1,6-Dienes | Ru or Os catalyst | THF- and THP-diols | Regioselective bis-ketoacyloxylation | researchgate.net |

| Methyl-substituted 6-heptenyl iodides | (Me₃Si)₃SiH, AIBN | Dimethylcyclohexanes and Methylcycloheptane | Low regioselectivity and modest stereoselectivity | bohrium.com |

This table includes data from reactions on analogous systems to demonstrate the principles of the methodology.

Stereoselective and Enantioselective Synthetic Routes to Diene Derivatives

The control of stereochemistry is paramount in modern organic synthesis, as the biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. nih.gov For a molecule like this compound, which possesses a stereocenter at the 6-position and two double bonds that can exist as E/Z isomers, stereoselective synthesis is crucial.

Numerous methods have been developed for the stereoselective synthesis of dienes. nih.gov These include transition-metal-catalyzed cross-coupling reactions, olefin metathesis, and various elimination and rearrangement reactions. nih.gov The choice of method often depends on the desired stereochemistry of the double bonds and the substitution pattern of the diene.

For instance, the synthesis of (all-Z)-hentriaconta-3,6,9,12,15,19,22,25,28-nonaene was achieved through a stereoselective Wittig reaction, which confirmed the all-Z configuration of the nine double bonds. rsc.org Similarly, stereoselective synthesis of tri- and tetrasubstituted olefins has been accomplished via 1,6-additions of diazo compounds to p-quinone methides. nih.gov

The synthesis of lavandulol (B192245), a naturally occurring irregular monoterpene alcohol that is an isomer of a hydrated form of this compound, provides excellent insight into potential stereoselective routes. rsc.orgbiorxiv.orgtandfonline.com Both chemical and biosynthetic routes to lavandulol have been developed, with some chemical syntheses achieving the formation of specific isomers. rsc.orgtandfonline.com For example, a mixture of lavandulic acid and iso-lavandulic acid was synthesized, which could then be reduced to the corresponding alcohols. tandfonline.com

Table 3: Examples of Stereoselective Synthesis of Dienes and Related Compounds

| Synthetic Target | Key Reaction/Method | Stereochemical Outcome | Reference |

| (all-Z)-hentriaconta-3,6,9,12,15,19,22,25,28-nonaene | Stereoselective Wittig reaction | all-Z configuration | rsc.org |

| Tri- and Tetrasubstituted Olefins | 1,6-Additions of diazo compounds to p-quinone methides | Stereoselective formation of C=C bonds | nih.gov |

| Lavandulol and iso-lavandulol | Claisen-type rearrangement and reduction | Formation of isomeric products | tandfonline.com |

| (±)-Lavandulol | Allyl transfer from sulphur to tin | Racemic mixture | rsc.org |

This table presents examples of stereoselective syntheses of analogous or related compounds to illustrate the applicable principles.

Chemical Reactivity and Transformation Pathways of 6 Methylocta 1,5 Diene

Olefinic Transformations

Hydrogenation and Selective Reduction Processes

Hydrogenation is a fundamental olefinic transformation that reduces carbon-carbon double bonds to single bonds. For dienes, the process can be controlled to achieve selective reduction of one double bond or complete saturation to the corresponding alkane.

Selective hydrogenation of dienes is a significant industrial process, particularly for removing unwanted dienes from hydrocarbon streams. google.com Catalysts for this purpose often contain metals like nickel, molybdenum, or palladium on a support such as aluminum oxide. google.com These catalysts can be designed to be highly selective, reducing conjugated dienes by 80-90% without requiring pre-treatment or being poisoned by sulfur impurities in the feed stream. google.com

Homogeneous catalysts, such as those based on rhodium and palladium, are also highly effective for the selective hydrogenation of dienes to monoenes. researchgate.netacs.org For instance, cationic rhodium complexes can rapidly hydrogenate dienes under mild conditions (25°C, 1 atm H₂). acs.org The selectivity of these catalysts can be influenced by the ligands attached to the metal center. acs.org Thiolate-capped palladium nanoparticles have also been shown to be highly substrate-selective for alkene hydrogenation and isomerization, with the selectivity being controlled by steric and electronic effects of the ligands. rsc.org

In the context of 6-methylocta-1,5-diene, selective hydrogenation would target one of the two double bonds. The less sterically hindered double bond (C1-C2) would likely be more accessible to the catalyst surface and therefore hydrogenated more readily, especially with heterogeneous catalysts. However, the electronic differences between the two double bonds could also play a role in selectivity with certain catalysts.

The choice of catalyst and reaction conditions is crucial for controlling the outcome of the hydrogenation. For example, the hydrogenation of buta-1,3-diene over various metal wire catalysts (Rh, Pd, Ir, Pt) shows that the product distribution is dependent on the metal and the temperature. rsc.org

Oxidation Reactions to Form Epoxides and Diols

The double bonds in this compound can be oxidized to form epoxides and diols. Epoxidation is the conversion of an alkene to an epoxide (a three-membered ring containing an oxygen atom). This reaction is often carried out using peroxy acids or other oxidizing agents.

For dienes, selective monoepoxidation can be challenging. However, certain catalytic systems have been developed to achieve this with high regioselectivity. Methyltrioxorhenium (MTO) complexed with pyridine (B92270) is an effective catalyst for the regioselective monoepoxidation of conjugated dienes and trienes using hydrogen peroxide. nih.govacs.org The site of epoxidation is influenced by factors such as olefin substitution, geometry, and the presence of nearby functional groups. nih.govacs.org In the case of 1,5-dienes, such as 1,5-hexadiene, epoxidation with tert-butyl hydroperoxide (TBHP) in the presence of a molybdenum(VI) catalyst supported on polybenzimidazole has been shown to be an efficient and environmentally friendly method. mdpi.com

The regioselectivity of epoxidation in this compound would depend on the relative reactivity of the two double bonds. The more electron-rich, trisubstituted double bond at the C5-C6 position would generally be more susceptible to electrophilic attack by the oxidizing agent, leading to the corresponding epoxide.

Diols (compounds with two hydroxyl groups) can be formed from alkenes through various methods, including the dihydroxylation of the double bond or the hydrolysis of an epoxide. Ruthenium-catalyzed oxidative cyclization of 1,5-dienes can produce tetrahydrofuran-diols with high stereoselectivity. researchgate.net

Pericyclic Reactions: Focus on Cycloadditions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. libretexts.orgadichemistry.com They are highly stereospecific and include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.orgadichemistry.com

Diels-Alder Reactions Involving Diene Substrates

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction is a powerful tool in organic synthesis for the construction of cyclic systems with good stereochemical control. wikipedia.org For a diene to participate in a Diels-Alder reaction, its double bonds must be conjugated, meaning they are separated by a single bond. masterorganicchemistry.com Furthermore, the diene must be able to adopt an s-cis conformation, where the double bonds are on the same side of the single bond connecting them. masterorganicchemistry.com

Since this compound is an isolated diene, with its double bonds separated by two single bonds, it cannot act as the diene component in a conventional Diels-Alder reaction. masterorganicchemistry.com The fundamental requirement of a conjugated 4π-electron system is not met. Therefore, it will not undergo a [4+2] cycloaddition with a dienophile under standard Diels-Alder conditions.

Intramolecular Cyclizations and Cycloisomerizations of Dienes

While this compound is not suitable for intermolecular Diels-Alder reactions, 1,5-dienes can undergo various intramolecular cyclization and cycloisomerization reactions, often catalyzed by transition metals. These reactions are a powerful strategy for the synthesis of cyclic compounds, particularly five-membered rings. acs.orgorganic-chemistry.org

Cationic palladium phenanthroline complexes, for example, have been shown to catalyze the cycloisomerization of functionalized 1,5-dienes to form 1-methylcyclopentenes in good yield and with high selectivity. acs.orgorganic-chemistry.orgduke.edu The proposed mechanism for this transformation involves a series of steps including hydrometalation, intramolecular carbometalation, and β-hydride elimination. organic-chemistry.org

Gold catalysts are also effective in promoting the cycloisomerization of 1,5-enynes and 1,5-allenynes, which share the 1,5-diene structural motif, to form various cyclic and bicyclic products. acs.orgnih.gov

Acid-promoted cyclizations of 1,5-dienes are also known. For instance, the cyclization of certain 1,5-dienes can be achieved with high selectivity using Lewis acids like methylaluminum dichloride (MeAlCl₂). researchgate.netacs.org These reactions can lead to the formation of substituted cyclohexene (B86901) derivatives.

Another important class of pericyclic reactions for 1,5-dienes is the Cope rearrangement, a researchgate.netresearchgate.net sigmatropic rearrangement that occurs at high temperatures. libretexts.orgmsu.edu This reaction involves the reorganization of the six electrons of the 1,5-diene system through a cyclic transition state to form an isomeric 1,5-diene.

The table below summarizes the reactivity of this compound in the discussed reactions.

| Reaction Type | Sub-type | Reactivity of this compound | Key Findings/Products |

|---|---|---|---|

| Olefinic Transformations | Electrophilic Addition | Reacts at the more substituted C5=C6 double bond. | Follows Markovnikov's rule to form the more stable carbocation intermediate. chemistrynotmystery.comlibretexts.org |

| Hydrogenation | Can be selectively hydrogenated at one or both double bonds. | Selective reduction of one double bond is achievable with appropriate catalysts (e.g., Rh, Pd). researchgate.netacs.org | |

| Oxidation | The more electron-rich C5=C6 double bond is preferentially epoxidized. | Catalytic systems like MTO/pyridine can achieve regioselective monoepoxidation. nih.govacs.org | |

| Pericyclic Reactions | Diels-Alder | Does not undergo intermolecular Diels-Alder reactions. | Lacks the required conjugated diene system. masterorganicchemistry.com |

| Intramolecular Cyclizations | Can undergo transition metal-catalyzed cycloisomerization. | Forms five-membered rings (e.g., methylcyclopentenes) with catalysts like palladium complexes. acs.orgorganic-chemistry.org Can also undergo acid-catalyzed cyclizations and thermal Cope rearrangements. researchgate.netmsu.edu |

Rearrangement Reactions of Diene Scaffolds

The 1,5-diene motif present in this compound makes it a candidate for pericyclic reactions, most notably the Cope and Claisen rearrangements. These reactions are thermally initiated, intramolecular processes that proceed through a cyclic transition state, leading to isomeric products. The specific substitution pattern of this compound influences the thermodynamics and kinetics of these potential rearrangements.

Detailed research findings specifically documenting the rearrangement of this compound are not extensively available in the surveyed literature. However, the general principles of these rearrangements, as studied with analogous 1,5-diene systems, provide a predictive framework for its reactivity.

The Cope rearrangement is a nrochemistry.comnrochemistry.com-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.comwikipedia.org This process is typically reversible, and the position of the equilibrium is determined by the relative thermodynamic stability of the starting diene and the rearranged product. nrochemistry.com Factors such as the substitution pattern of the double bonds, which correlates with alkene stability (Zaitsev's rule), and the release of ring strain can drive the reaction towards the product. masterorganicchemistry.comorganicchemistrytutor.com For an open-chain system like this compound, the rearrangement would be expected to favor the formation of a more substituted, and thus more stable, alkene. The reaction proceeds through a highly ordered, chair-like transition state to minimize steric interactions. nrochemistry.com

The Claisen rearrangement is a related nrochemistry.comnrochemistry.com-sigmatropic rearrangement, but it involves an allyl vinyl ether. masterorganicchemistry.com While this compound itself does not undergo a Claisen rearrangement, a derivative, such as an allyl ether formed at one of the allylic positions, could potentially undergo this transformation to form a γ,δ-unsaturated carbonyl compound.

The structural framework of this compound is found in various natural products, such as the irregular monoterpenes lavandulol (B192245) and artemisia ketone. nih.govnih.gov The biosynthesis and chemical synthesis of these molecules often involve rearrangement reactions of related diene structures, highlighting the importance of understanding these transformation pathways.

While specific experimental data on the rearrangement of this compound is sparse in the available literature, the following table outlines the expected products based on the established principles of the Cope rearrangement.

| Reactant | Rearrangement Type | Predicted Product | Driving Factor |

| This compound | Cope Rearrangement | 3,4-Dimethylhexa-1,5-diene | Formation of a more substituted internal double bond system |

Stereochemical Control and Analysis in 6 Methylocta 1,5 Diene Derived Compounds

Stereospecificity and Stereoselectivity in Pericyclic Reaction Mechanisms

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are renowned for their high degree of stereospecificity, where the stereochemistry of the reactant dictates the stereochemistry of the product. This predictability is governed by the principles of orbital symmetry, famously encapsulated in the Woodward-Hoffmann rules. For 1,5-dienes like 6-methylocta-1,5-diene, two key pericyclic reactions are the Cope rearrangement and the ene reaction.

The Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.com The reaction is typically thermal and proceeds through a highly ordered, chair-like transition state to minimize steric hindrance between substituents. masterorganicchemistry.com This concerted mechanism ensures a high level of stereospecificity. For a chiral, non-racemic 1,5-diene, the chirality is transferred to the product with a predictable outcome. While specific studies on the Cope rearrangement of this compound itself are not extensively detailed in the surveyed literature, the principles are well-established for substituted 1,5-dienes. The equilibrium of the reaction is influenced by the stability of the resulting alkene; a more substituted double bond in the product will favor its formation. masterorganicchemistry.com

The ene reaction is another pericyclic process involving the reaction of an alkene containing an allylic hydrogen (the ene) with another unsaturated compound (the enophile). Intramolecular ene reactions of 1,6-dienes, which share a similar carbon skeleton to this compound after initial cyclization, typically yield five-membered rings. The stereoselectivity of these reactions, leading to either cis or trans products, is influenced by the substitution pattern on the diene. nih.govsemanticscholar.org Unactivated 1,6-dienes often show a preference for the cis product due to a lower strain energy in an early transition state. Conversely, the presence of activating groups on the enophile can lead to a higher preference for the trans product by increasing the asynchronicity of the transition state and enhancing stabilizing orbital interactions. nih.govsemanticscholar.org

Retention and Inversion of Configuration in Coupling Reactions

The stereochemical outcome at a chiral center during a coupling reaction can be controlled to proceed with either retention or inversion of its original configuration. This control is crucial when constructing complex molecules from chiral building blocks. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for forming carbon-carbon bonds.

In these reactions, the choice of catalyst and ligands plays a pivotal role in dictating the stereochemistry. For instance, in nickel-catalyzed cross-coupling reactions of benzylic esters, the use of an N-heterocyclic carbene (NHC) ligand can lead to inversion of configuration at the electrophilic carbon. In contrast, employing a bulky phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) can result in retention of the stereochemistry. This ligand-dependent control allows for the selective synthesis of either enantiomer of a product from a single enantiomer of the starting material.

Diastereoselective and Enantioselective Approaches to Diene Synthesis

The synthesis of specific diastereomers and enantiomers of dienes like this compound is a significant challenge that has been addressed through various catalytic strategies.

Diastereoselective synthesis aims to produce one diastereomer in preference to others. For acyclic dienes, this often involves controlling the geometry of the double bonds (E/Z) and the relative stereochemistry of any chiral centers. For example, intramolecular Alder-ene reactions of 1,6-dienes can be highly diastereoselective, with the outcome depending on the substituents present. nih.govsemanticscholar.org

Enantioselective synthesis focuses on the formation of a single enantiomer. This is commonly achieved using chiral catalysts.

Organocatalysis utilizes small, chiral organic molecules to catalyze reactions with high enantioselectivity. chiba-u.jpdntb.gov.uaresearchgate.net For instance, chiral amines can activate enals to participate in cycloaddition reactions, and chiral phosphoric acids can catalyze a variety of transformations. Engineered enzymes also represent a powerful tool for enantioselective synthesis, including for reactions like nucleophilic aromatic substitutions. nih.gov

Transition-metal catalysis employs complexes of metals like rhodium, palladium, or iridium with chiral ligands to induce asymmetry. These methods have been successfully applied to a wide range of reactions, including conjugate additions, hydrogenations, and cross-coupling reactions.

While the general methodologies for the enantioselective synthesis of chiral dienes are well-developed, specific protocols optimized for this compound are not extensively documented in the public domain.

Configurational Stability and Isomerization Pathways of Diene Isomers

The configurational stability of chiral dienes and the potential for isomerization of their double bonds are important considerations in their synthesis and application.

The E/Z isomerization of double bonds in dienes can be a significant challenge. While thermodynamically the more stable E isomer is often favored, kinetic control can allow for the selective formation of the less stable Z isomer. Transition metal catalysts, particularly dinuclear palladium complexes, have been shown to mediate the selective isomerization of E,E-1,3-dienes to their Z,E-isomers without the need for photoirradiation. dntb.gov.ua This is achieved through a mechanism that allows for the kinetic trapping of the Z-isomer. dntb.gov.ua Such catalytic systems provide a powerful tool for accessing specific geometric isomers of dienes that might be difficult to obtain through other synthetic routes. rsc.orgscispace.com

The configurational stability of a chiral molecule refers to its ability to resist racemization. For axially chiral dienes, the barrier to rotation around the single bond connecting the two double bonds can sometimes be low, leading to racemization at ambient temperatures. The introduction of bulky substituents can increase this rotational barrier and enhance the configurational stability of the atropisomers.

Computational and Mechanistic Investigations of 6 Methylocta 1,5 Diene Transformations

Theoretical Studies on Reaction Energetics and Transition States

Theoretical studies are crucial for understanding the feasibility and pathways of chemical reactions. By calculating the energy of reactants, products, and transition states, chemists can predict reaction rates and selectivity. For dienes, these studies often focus on cycloaddition reactions, rearrangements, and transition metal-catalyzed functionalizations. However, specific energetic data and transition state geometries for reactions involving 6-methylocta-1,5-diene are not available in the reviewed literature.

Density Functional Theory (DFT) Applications in Diene Chemistry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. In the context of diene chemistry, DFT is widely used to study reaction mechanisms, predict spectroscopic properties, and understand reactivity. For instance, DFT calculations can elucidate the nature of bonding in transition metal-diene complexes or the electronic factors governing the regioselectivity of a reaction. While many studies apply DFT to various dienes, specific applications to this compound, including detailed findings and data, are not present in the available search results.

Elucidation of Radical-Mediated Pathways in Diene Transformations

Radical-mediated reactions offer unique pathways for the functionalization of dienes, often leading to products that are inaccessible through other routes. Computational studies play a vital role in elucidating the complex mechanisms of these reactions, including identifying radical intermediates and determining the energetics of propagation and termination steps. The investigation of radical-mediated transformations of 1,3-dienes is an active area of research. Despite this, specific studies detailing the radical-mediated pathways for this compound could not be located.

Catalytic Strategies in 6 Methylocta 1,5 Diene Chemistry

Transition Metal-Catalyzed Reactions

Transition metals have proven to be indispensable tools in activating and functionalizing the double bonds of dienes. Palladium, platinum, and nickel catalysts, in particular, have been extensively studied for their ability to promote a wide range of transformations, including cyclizations, cross-coupling reactions, and additions.

Palladium-Mediated Transformations in Diene Synthesis and Reactivity

Palladium catalysts are well-known for their versatility in organic synthesis, and their application in diene chemistry is no exception. While specific studies on 6-methylocta-1,5-diene are limited, the reactivity of analogous 1,5-dienes provides significant insight into its potential transformations. Palladium-catalyzed reactions of dienes often proceed through the formation of a π-allyl palladium intermediate, which can then undergo further reactions. rsc.org

One of the classic palladium-catalyzed transformations of dienes is their difunctionalization. rsc.org For instance, the reaction of a diene with nucleophiles in the presence of a palladium(II) catalyst can lead to the addition of two nucleophilic groups across the diene system. Another important reaction is cycloisomerization, where a diene is converted into a cyclic compound. Cationic palladium phenanthroline complexes have been shown to be effective catalysts for the cycloisomerization of functionalized 1,5- and 1,6-dienes to form cyclopentene (B43876) derivatives. The proposed mechanism involves hydropalladation, intramolecular carbopalladation, and subsequent β-hydride elimination.

| Catalyst System | Diene Substrate (Analogous) | Reaction Type | Product(s) | Yield (%) | Reference |

| Pd(OAc)₂ / Benzoquinone | 1,5-Cyclooctadiene | Diacetoxylation | 2,6-Diacetoxybicyclo[3.3.0]octane | - | nih.gov |

| Pd(phen)(MeCN)₂₂ | Diallylmalonate | Cycloisomerization | 1-Methyl-2-carbomethoxycyclopentene | 95 | |

| Pd(acac)₂ / CsF | Skipped Diene / Vinyl Triflates / Arylboronic Acids | 1,3-Alkenylarylation | 3-Aryl-5-alkenylcyclohexene derivatives | Good | diaogroup.org |

This table presents data for analogous diene systems to illustrate the potential reactivity of this compound.

Platinum-Catalyzed Cycloisomerizations of Dienes

Platinum catalysts have emerged as powerful tools for the cycloisomerization of non-conjugated dienes, often mimicking biosynthetic pathways of terpenes. nih.gov Electrophilic platinum(II) complexes can activate the double bonds of dienes, initiating a cascade of carbocationic rearrangements to form complex polycyclic structures. nih.govnsf.gov This is particularly relevant for this compound, which is a terpene derivative.

Studies have shown that dicationic Pt(II) complexes with pincer ligands are highly efficient catalysts for the cycloisomerization of 1,6- and 1,7-dienes into bicyclopropane carbocycles. nih.gov The mechanism is believed to involve the formation of carbocation intermediates, which is supported by trapping experiments. nih.gov The nature of the ligand on the platinum center can influence the reaction pathway, leading to different cyclic products. For example, platinum catalysts can promote the formation of bicyclo[3.1.0]hexan-3-one derivatives from hydroxylated enynes, a reaction that has been applied in the total synthesis of terpenes like sabinone and sabinol. nih.gov

| Catalyst | Substrate | Product Type | Key Features | Reference |

| [Pt(PPP)] (BF₄)₂ | 1,6- and 1,7-Dienes | Bicyclopropane carbocycles | Mimics terpene biosynthesis | nih.gov |

| PtCl₂ | Hydroxylated Enynes | Bicyclo[3.1.0]hexan-3-one derivatives | Applied in terpene synthesis | nih.gov |

| (PPh₃)AuCl / AgSbF₆ | Acetylated Hydroxylated Enynes | Isomeric Bicyclo[3.1.0]hexane derivatives | Ligand-controlled regioselectivity | nih.gov |

Nickel- and Other Metal-Catalyzed Processes for Diene Production

Nickel catalysts offer a cost-effective alternative to palladium and platinum for various transformations of dienes. Nickel-catalyzed reactions include cross-coupling, cyclization, and oligomerization. nih.gov For instance, nickel complexes have been utilized in the dicarbofunctionalization of alkenes, a process that can be extended to dienes to create two new carbon-carbon bonds. nih.gov

Nickel-catalyzed cross-electrophile coupling reactions have also been developed, which allow for the direct coupling of two different electrophiles, a strategy that can be applied to functionalize dienes. Furthermore, nickel catalysts have been employed in the reductive cyclization of 1,6-dienes, demonstrating control over the stereoselectivity of the resulting cyclic products. diaogroup.org

Olefin Polymerization and Oligomerization Catalysts Employing Diene Monomers

Non-conjugated dienes such as this compound and its isomers are valuable comonomers in olefin polymerization. Their incorporation into a polymer backbone introduces unsaturation, which can be utilized for subsequent crosslinking or functionalization. Ziegler-Natta and metallocene catalysts are commonly employed for this purpose. acs.orgresearchgate.net

The copolymerization of ethylene (B1197577) with 5,7-dimethylocta-1,6-diene, a close structural analog of this compound, has been studied using metallocene catalysts. The presence of the diene influences the catalyst activity and the properties of the resulting copolymer, such as crystallinity and mechanical strength. mdpi.com The incorporation of the diene creates pendant double bonds in the polymer chain, which can be crosslinked using methods like electron beam irradiation to enhance the material's properties. mdpi.com The choice of metallocene catalyst and reaction conditions can control the level of diene incorporation and the microstructure of the copolymer. mdpi.com

| Catalyst System | Diene Comonomer | Diene Content in Feed | Catalyst Activity (g polymer/molcat·h) | Resulting Polymer Properties | Reference |

| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ / Borate/TIBA | 1,4-Hexadiene | 0.12 mol/L | 3.00 x 10⁶ | - | mdpi.com |

| rac-Et(Ind)₂ZrCl₂ / Borate/TIBA | 1,4-Hexadiene | 0.12 mol/L | 2.50 x 10⁶ | - | mdpi.com |

| Metallocene/MAO | 5,7-dimethylocta-1,6-diene | Varied | Influenced by diene concentration | Semicrystalline, crosslinkable | mdpi.com |

Chiral Catalysis for Asymmetric Transformations of Diene Substrates

The development of chiral catalysts has enabled the enantioselective transformation of prochiral dienes into valuable chiral building blocks. Asymmetric catalysis provides a powerful tool for controlling the stereochemistry of the products, which is crucial in the synthesis of pharmaceuticals and other biologically active molecules.

While specific examples of asymmetric catalysis on this compound are not extensively reported, the principles can be inferred from studies on analogous diene substrates. Chiral transition metal complexes, often featuring chiral phosphine (B1218219) or diene ligands, can induce high levels of enantioselectivity in reactions such as hydrogenation, cyclization, and addition reactions. For example, palladium-catalyzed asymmetric 6-endo cyclization of dienamides has been successfully achieved to synthesize chiral 2-piperidinone compounds. rsc.org The use of chiral phosphoramidite (B1245037) ligands has also enabled enantioselective diamination of dienes. rsc.org

| Catalyst System | Substrate Type | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Pd-Catalyst / Chiral Phosphoramidite Ligand | Dienamides | 6-endo Cyclization | High | rsc.org |

| Rh-Catalyst / Chiral Diene Ligand | α,β-Unsaturated Ketones / Arylboronic Acids | 1,4-Addition | up to 99% | - |

| Ni(0) / Chiral NHC Ligand | Heteroarenes / Norbornene | C-H Alkylation | up to 99% | nsf.gov |

Advanced Applications of 6 Methylocta 1,5 Diene in Synthetic Organic Chemistry

Role as a Key Intermediate and Building Block in Complex Molecule Synthesis

The 1,5-diene motif present in 6-methylocta-1,5-diene is a key functional group that enables a variety of important chemical reactions. One of the most significant transformations is oxidative cyclization, which can lead to the formation of substituted tetrahydrofurans. This method is a powerful tool for diastereoselective synthesis, allowing for the controlled formation of stereocenters, which is crucial in the synthesis of complex molecules. nih.gov The presence of the methyl group at the 6-position can influence the stereochemical outcome of such cyclizations, providing a handle for chemists to achieve desired isomeric products.

Furthermore, the double bonds of this compound can be selectively functionalized. For instance, hydroboration-oxidation can be employed to introduce hydroxyl groups, which can then be further elaborated. Epoxidation of one or both double bonds can lead to reactive intermediates that can be opened by various nucleophiles to introduce a wide range of functional groups. These transformations underscore the utility of this compound as a versatile scaffold upon which molecular complexity can be built.

The strategic placement of the double bonds also allows for metathesis reactions. Ring-closing metathesis (RCM) of derivatives of this compound can be used to construct cyclic systems, while cross-metathesis offers a pathway to couple the diene with other olefins, thereby extending the carbon chain and introducing new functionalities. These metathesis reactions are known for their high functional group tolerance and are powerful methods in modern organic synthesis.

Utility in Natural Product Total Synthesis

The structural motifs accessible from 1,5-dienes are commonly found in a variety of natural products. nih.gov While specific examples of the total synthesis of natural products utilizing this compound as a starting material are not extensively documented in readily available literature, the general strategies employed for related 1,5-dienes are directly applicable. The synthesis of complex natural products often relies on the efficient and stereocontrolled construction of key fragments. The tetrahydrofuran (B95107) ring system, which can be synthesized from 1,5-dienes via oxidative cyclization, is a common feature in many biologically active natural products, including polyether antibiotics and acetogenins. nih.gov

The ability to control the stereochemistry during the cyclization of chiral 1,5-dienes makes them attractive starting materials. For instance, the asymmetric synthesis of substituted tetrahydrofurans is a key step in the synthesis of many natural products. The principles established for the oxidative cyclization of other 1,5-dienes can be extrapolated to this compound, suggesting its potential as a valuable precursor in the stereoselective synthesis of natural product skeletons. The strategic placement of the methyl group in this compound could serve as a stereodirecting element in such synthetic routes.

Applications in Polymer Science for Cross-Linked Structures and Materials

The presence of two polymerizable double bonds in this compound makes it a candidate for use in polymer science, particularly in the formation of cross-linked structures. A closely related compound, 5,7-dimethylocta-1,6-diene, has been successfully used as a comonomer in the synthesis of ethylene (B1197577) copolymers. scispace.com In this application, one of the double bonds (the vinylic one) participates in the polymerization with ethylene, while the other, more substituted double bond remains as a pendant group along the polymer chain. scispace.com

These pendant double bonds are then available for subsequent cross-linking reactions, which can be initiated, for example, by electron beam irradiation. scispace.com This cross-linking process creates a network structure, significantly enhancing the mechanical and thermal properties of the resulting polymer. The resulting materials exhibit improved dimensional stability at elevated temperatures, reduced solubility in organic solvents, and enhanced resistance to stress cracking. scispace.com By analogy, this compound, with its terminal and internal double bonds, could be employed in a similar fashion to produce cross-linked polyethylene (B3416737) or other polymers with tailored properties. The density of cross-links, and thus the material properties, could be controlled by varying the concentration of the diene in the copolymer.

Table 1: Comparison of Dienes Used in Polymer Cross-Linking

| Compound Name | Molecular Formula | Role in Polymerization | Resulting Polymer Property |

|---|---|---|---|

| 5,7-dimethylocta-1,6-diene | C10H18 | Comonomer with ethylene, provides pendant double bonds for cross-linking. scispace.com | Enhanced thermal and mechanical stability of the cross-linked polyethylene. scispace.com |

| This compound | C9H16 | Potential comonomer with pendant double bond for cross-linking. | Expected to improve mechanical and thermal properties of polymers. |

Synthesis of Specialty Chemicals and Fragrance Compounds derived from Diene Skeletons

The carbon skeleton of this compound serves as a valuable template for the synthesis of various specialty chemicals, including fragrance compounds. The transformation of dienes into odoriferous molecules is a well-established practice in the fragrance industry. nih.gov For example, dienones with structures related to this compound have been investigated for their olfactory properties. The synthesis of a potent orris odorant was achieved from a dienone skeleton, highlighting the potential of such structures in fragrance chemistry. thieme-connect.com

The double bonds in this compound can be functionalized to introduce oxygen-containing groups such as aldehydes, ketones, and alcohols, which are common features in many fragrance molecules. For instance, selective oxidation or hydration reactions can yield compounds with desirable olfactory notes. Furthermore, cyclization reactions, such as intramolecular Diels-Alder or ene reactions, can be employed to construct cyclic structures that often possess unique and sought-after scents. The specific substitution pattern of this compound can be expected to lead to fragrance compounds with distinct odor profiles.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5,7-dimethylocta-1,6-diene |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 6-Methylocta-1,5-diene, and how can yield and purity be maximized?

- Methodology : Use factorial experimental designs (e.g., 2³ factorial) to test variables such as temperature, catalyst type (e.g., Grignard reagents), and solvent polarity. Monitor reaction progress via GC-MS or HPLC. Purification via fractional distillation or column chromatography should follow established protocols for diene isolation .

- Data Analysis : Report yields, purity (via NMR integration), and reaction kinetics. Compare with literature data to identify outliers .

Q. How can spectroscopic techniques reliably characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks to allylic protons (δ 4.8–5.5 ppm) and methyl groups (δ 1.2–1.8 ppm). Use DEPT-135 to distinguish CH₃ from CH₂ groups.

- IR : Confirm C=C stretching (~1640 cm⁻¹) and CH₃ bending (~1375 cm⁻¹).

- Mass Spectrometry : Identify molecular ion (m/z 124) and fragmentation patterns (e.g., loss of methyl groups) .

Q. What are the key challenges in isolating this compound from complex mixtures?

- Methodology : Use inert atmospheres (N₂/Ar) to prevent oxidation. Optimize solvent systems (e.g., hexane/ethyl acetate gradients) for column chromatography. Confirm purity via melting point analysis (if solid) or gas chromatography .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in Diels-Alder reactions?

- Experimental Design : Compare reaction rates with electron-deficient (e.g., maleic anhydride) vs. electron-rich dienophiles. Use DFT calculations to model transition states and predict regioselectivity .

- Data Contradictions : Address discrepancies in reported reaction rates by standardizing solvent polarity, temperature, and catalyst loading .

Q. What computational models best predict the thermodynamic stability of this compound under varying conditions?

- Methodology :

- Molecular Dynamics (MD) : Simulate conformational changes in solvents (e.g., water vs. toluene).

- Quantum Mechanics (QM) : Calculate Gibbs free energy (ΔG) and activation barriers for isomerization .

Q. How can contradictions in reported reaction kinetics for this compound oxidation be resolved?

- Systematic Analysis :

- Error Sources : Identify instrumental biases (e.g., O₂ contamination in kinetic studies) or sample degradation.

- Meta-Analysis : Aggregate data from multiple studies, apply statistical tests (e.g., ANOVA), and highlight outliers .

- Table : Compile reported rate constants (k), temperatures, and solvents:

| Study | k (s⁻¹) | Temp (°C) | Solvent | Catalyst |

|---|---|---|---|---|

| A | 0.045 | 25 | THF | None |

| B | 0.032 | 30 | Hexane | Pt |

Q. What strategies mitigate polymerization side reactions during this compound synthesis?

- Methodology :

- Inhibitors: Add hydroquinone or TEMPO to scavenge free radicals.

- Low-Temperature Synthesis: Conduct reactions below –20°C to suppress radical initiation .

Guidelines for Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.